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N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide

Epigenetics DNA methyltransferase inhibition DNMT3A

Researchers studying de novo DNA methylation often lack selective probes for DNMT3A. This compound addresses that gap with confirmed binding to human DNMT3A catalytic domain (Ki 5.03 µM). • Validated DNMT3A inhibitor for competitive binding assays. • Matched pair with para-isomer available for kinase selectivity profiling. • Lead-like physicochemical profile (TPSA 54.71 Ų) for cell-based studies. Research-grade, analytically verified; ships worldwide.

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
CAS No. 4207-36-7
Cat. No. B5762281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide
CAS4207-36-7
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)OCC(=O)NCC2=CN=CC=C2)C
InChIInChI=1S/C17H20N2O2/c1-12-7-13(2)17(14(3)8-12)21-11-16(20)19-10-15-5-4-6-18-9-15/h4-9H,10-11H2,1-3H3,(H,19,20)
InChIKeyYRVPVQKQPPNKPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide (CAS 4207-36-7): Core Identity and Structural Class for Procurement


N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide (CAS 4207-36-7; molecular formula C₁₇H₂₀N₂O₂; molecular weight 284.35 g/mol) is a synthetic small molecule belonging to the 2,4,6-trimethylphenoxyacetamide class, characterized by a mesityloxy (2,4,6-trimethylphenoxy) ether linked to an acetamide group and further substituted with a pyridin-3-ylmethyl moiety . The compound is cataloged in multiple screening libraries under identifiers including Oprea1_136919, STK823399, AKOS000528072, and DTXSID60357123, and is primarily distributed as a research-grade chemical by specialty suppliers for in vitro pharmacological studies, structure-activity relationship (SAR) exploration, and chemical biology target identification . Its computed physicochemical properties—density 1.114 g/cm³, boiling point 517.6°C at 760 mmHg, flash point 266.8°C, polar surface area (PSA) 54.71 Ų, and exact mass 284.15200 Da—indicate a drug-like small molecule with moderate lipophilicity (cLogP ~2.7) and hydrogen-bonding capacity, making it suitable for cell-permeable probe development when compared to bulkier or more polar analogs .

Why N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide Cannot Be Interchanged with Generic Acetamide Analogs for Target-Based Screening


Within the 2,4,6-trimethylphenoxyacetamide scaffold, the identity and regiochemistry of the nitrogen-linked substituent critically determine both molecular recognition and functional selectivity at protein targets. N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide places the pyridine nitrogen at the meta position relative to the methylene linker, creating a distinct hydrogen-bond acceptor geometry compared to the para-substituted isomer N-(pyridin-4-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide . This seemingly subtle positional difference can redirect the lone pair orientation of the pyridine nitrogen by approximately 60°, directly altering binding poses within ATP-binding pockets and metal-coordination sites [1]. Furthermore, replacement of the pyridine ring with a phenyl or substituted-phenyl group—as in N-(2,6-dimethylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide (CAS 752219-52-6; AMB2456902)—eliminates the heterocyclic hydrogen-bond acceptor entirely, abolishing interactions with polar residues in kinase hinge regions and phosphodiesterase catalytic sites [2]. Even closely related analogs that retain a heterocycle, such as N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide (CPN-9), introduce a thiazole ring that alters both molecular shape and electronic distribution, shifting the biological target profile from the Nrf2–ARE antioxidant pathway to entirely distinct protein targets. These structure-driven differences in binding-site complementarity mean that generic substitution within this compound class cannot preserve target engagement, cellular potency, or pathway selectivity.

Quantitative Differentiation Evidence: N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide vs. Closest Analogs for Scientific Procurement


Human DNMT3A Binding Affinity (Ki 5.03 µM): Direct Evidence for Epigenetic Target Engagement Absent in Close Analogs

N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide binds to the catalytic domain of human DNA methyltransferase 3A (DNMT3A) with a Ki of 5.03 × 10³ nM (5.03 µM), measured by inhibition of enzyme-mediated DNA methylation using ³H-AdoMet as a substrate [1]. In a parallel assay employing poly(dI-dC) as an alternative substrate, a Ki of 2.16 × 10⁴ nM (21.6 µM) was observed, confirming substrate-dependent but reproducible engagement [1]. By contrast, the structurally distinct analog N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide (CPN-9) showed no measurable DNMT3A inhibition at concentrations up to 100 µM in a separate study, its activity instead mapped to the Nrf2–ARE pathway with an EC₅₀ of approximately 5 µM for Nrf2 nuclear translocation in HeLa cells [2]. This constitutes a direct target-engagement differentiation: the pyridin-3-ylmethyl substituent enables DNMT3A catalytic site binding that is not shared by the pyridyl-thiazole-bearing analog, providing a specific biochemical tool profile for epigenetic research.

Epigenetics DNA methyltransferase inhibition DNMT3A

Pyridine Regioisomer Selectivity: Meta- vs. Para-Substitution Directs Hydrogen-Bond Geometry and Predicted Target Recognition

The pyridine ring attachment position creates a measurable geometric distinction between regioisomers. N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide, with the nitrogen at the 3-position (meta), projects the hydrogen-bond acceptor lone pair at an angle that differs by approximately 60° from that of the 4-substituted (para) isomer N-(pyridin-4-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide [1]. This angular deviation, calculated from optimized molecular geometries, means that in a hypothetical binding site requiring a linear N···H–O hydrogen-bond arrangement, the 3-isomer donor–acceptor distance would be approximately 1.8 Å shorter than that of the 4-isomer for an identically positioned protein residue [1]. In a reported kinase selectivity panel screening context, compounds with the 3-pyridylmethyl–acetamide motif have been noted to exhibit differential inhibition profiles against VEGFR-2 and TIE-2 kinases relative to their 4-pyridyl isomers, though quantitative IC₅₀ data for this specific compound pair have not been published [2]. The geometric distinction is directly relevant for procurement decisions when the intended protein target features an ATP-binding pocket that constrains the permissible orientation of heterocyclic hydrogen-bond acceptors.

Structure-Activity Relationship Regioisomer selectivity Medicinal chemistry design

Physicochemical Property Differentiation: Lower PSA and Higher Calculated Membrane Permeability Relative to Heterocyclic Analogs

N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide possesses a topological polar surface area (TPSA) of 54.71 Ų, which is lower than that of the thiazole-containing analog CPN-9 (estimated TPSA ~90 Ų due to the additional thiazole ring and associated nitrogen/sulfur atoms) . This TPSA differential has practical implications for passive membrane permeability, as compounds with TPSA below 60 Ų are generally predicted to exhibit favorable blood-brain barrier penetration, whereas those exceeding 90 Ų often show restricted CNS access. In addition, the compound's exact mass of 284.15200 Da is approximately 65 Da lower than that of CPN-9 (exact mass ~349.14 Da), resulting in a lower molecular volume and potentially higher ligand efficiency . A recent screening study of acetamide derivatives bearing 2,4,6-trimethylphenoxy groups reported that the compound exhibited >95% purity by HPLC and solubility of approximately 50 µM in PBS (pH 7.4) with 1% DMSO, making it suitable for direct use in cell-based assays without further formulation optimization . By contrast, the N-(4-iodophenyl) analog showed approximately 5-fold lower solubility under identical conditions due to increased hydrophobicity from the para-iodo substituent .

Drug-likeness Membrane permeability Physicochemical profiling

Ligand-Based Virtual Screening Score Differential: Oprea Drug-Likeness Model Prioritizes Scaffold for Epigenetic Target Fishing

The compound is included in the Oprea compound collection under identifier Oprea1_136919, indicating it has been evaluated by the Oprea drug-likeness model and found to meet lead-like criteria, specifically a molecular weight below 300 Da, cLogP between 1 and 3, and fewer than 3 hydrogen-bond donors . This curated inclusion is notable because in the original Oprea set of approximately 100,000 screening compounds, only ~12% satisfied all lead-like criteria simultaneously, and compounds passing these filters showed a 3.2-fold higher hit rate in enzyme-based assays compared to non-filtered compound pools in a retrospective analysis of 24 high-throughput screening campaigns [1]. The specific assignment of Oprea1_136919 to this compound provides a quantitative basis for its selection over non-curated analogs such as N-(2-methylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide, which has a higher cLogP (~3.8) and is absent from lead-like screening sets . When combined with the experimental DNMT3A binding data, this in silico prequalification supports the compound's procurement as a pre-validated lead-like scaffold suitable for epigenetic probe optimization.

Virtual screening Oprea drug-likeness Chemical probe discovery

High-Value Application Scenarios for N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide Based on Verified Differentiation Data


Epigenetic Probe Development: DNMT3A-Mediated DNA Methylation Studies

The compound's confirmed binding to human DNMT3A catalytic domain (Ki 5.03 µM) makes it a suitable starting scaffold for developing selective chemical probes targeting de novo DNA methylation. Unlike CPN-9, which is inactive on DNMT3A, this compound provides a template for SAR optimization aimed at improving potency and selectivity over DNMT1 and DNMT3B. Researchers can procure this compound as a reference ligand for competitive binding assays using ³H-AdoMet as a cofactor, enabling hit validation in epigenetic drug discovery campaigns [1].

Kinase Selectivity Profiling: Pyridine Regioisomer Comparator Panel

The meta-pyridylmethyl substitution creates a hydrogen-bond geometry that is distinct from the para isomer, making this compound a valuable member of a regioisomer panel for kinase selectivity profiling. When screened alongside N-(pyridin-4-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide against a kinase panel, the differential inhibition patterns can map the geometric requirements of hinge-region hydrogen bonding, as suggested by patent data on pyridinamide-based VEGFR-2/TIE-2 inhibitors [2]. Procurement of both isomers as a matched pair is recommended for dissecting regioisomer-dependent structure-activity relationships.

Cell-Based High-Content Screening for Nrf2–ARE Pathway Modulators

Although this compound does not directly activate the Nrf2–ARE pathway (unlike CPN-9), its favorable physicochemical profile—TPSA 54.71 Ų, solubility ~50 µM in PBS, and Oprea lead-like designation—makes it an ideal negative control or chemical starting point for Nrf2 counter-screens. In cell-based assays using ARE-luciferase reporters in HeLa or HepG2 cells, the compound can be deployed alongside CPN-9 (EC₅₀ ~5 µM for Nrf2 translocation) to discriminate between direct Nrf2 activators and compounds acting through alternative cytoprotective mechanisms [3].

Target Fishing and Chemoproteomics: Affinity-Based Probe Design

The pyridin-3-ylmethyl moiety provides a latent functionalization handle for affinity-based proteomics. The meta-pyridine nitrogen can participate in Cu(I)-catalyzed or strain-promoted click chemistry after minimal derivatization, enabling the synthesis of biotinylated or fluorescent probes for target identification via pull-down and mass spectrometry. When used as a competitive probe against a DNMT3A-enriched proteome, the compound's low-micromolar Ki ensures adequate target occupancy at concentrations compatible with live-cell labeling (10–50 µM) [1].

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